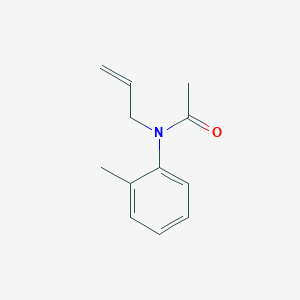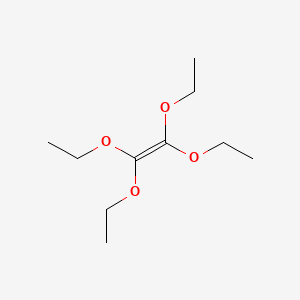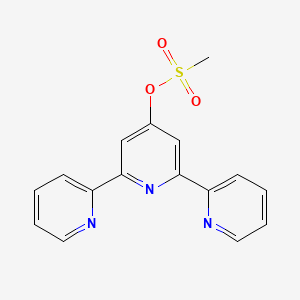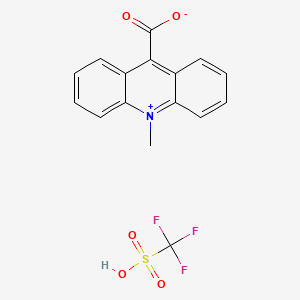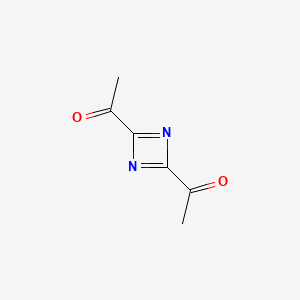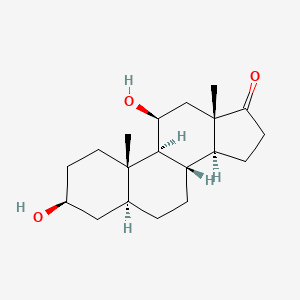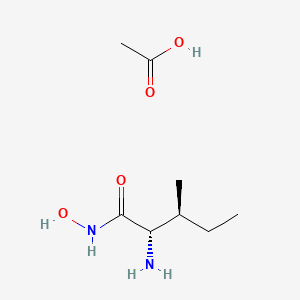
L-Isoleucine hydroxylamine acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Isoleucine hydroxylamine acetate is a derivative of the essential amino acid L-isoleucine L-isoleucine is one of the three branched-chain amino acids (BCAAs) that play a crucial role in protein synthesis and various metabolic processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-isoleucine hydroxylamine acetate typically involves the reaction of L-isoleucine with hydroxylamine and acetic acid. The process can be summarized as follows:
Starting Materials: L-isoleucine, hydroxylamine hydrochloride, and acetic acid.
Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled temperature, usually around 25-30°C.
Procedure: L-isoleucine is dissolved in water, and hydroxylamine hydrochloride is added to the solution. Acetic acid is then introduced to the mixture, and the reaction is allowed to proceed for several hours with constant stirring.
Purification: The product is purified through crystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Fine-tuning reaction conditions to maximize yield and purity.
Automated Purification Systems: Employing automated purification systems such as high-performance liquid chromatography (HPLC) for efficient separation and purification of the final product.
化学反应分析
Types of Reactions
L-isoleucine hydroxylamine acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions, including alkyl halides and acyl chlorides.
Major Products Formed
Oxidation Products: Oximes and nitroso derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
L-isoleucine hydroxylamine acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in studies related to protein synthesis and metabolic pathways involving branched-chain amino acids.
Medicine: Investigated for its potential therapeutic applications, including its role in muscle metabolism and recovery.
Industry: Utilized in the production of pharmaceuticals, dietary supplements, and as a precursor for the synthesis of other bioactive compounds.
作用机制
The mechanism of action of L-isoleucine hydroxylamine acetate involves its interaction with various molecular targets and pathways:
Protein Synthesis: As a derivative of L-isoleucine, it plays a role in protein synthesis by being incorporated into polypeptide chains.
Metabolic Pathways: Participates in metabolic pathways involving branched-chain amino acids, influencing energy production and muscle metabolism.
Enzyme Interaction: May interact with specific enzymes involved in amino acid metabolism, modulating their activity and function.
相似化合物的比较
Similar Compounds
L-Leucine Hydroxylamine Acetate: Another branched-chain amino acid derivative with similar properties and applications.
L-Valine Hydroxylamine Acetate: A derivative of L-valine, another branched-chain amino acid with comparable uses.
L-Threonine Hydroxylamine Acetate: A derivative of L-threonine, an essential amino acid with distinct but related functions.
Uniqueness
L-isoleucine hydroxylamine acetate is unique due to its specific structure and the role of L-isoleucine in protein synthesis and metabolic pathways. Its hydroxylamine acetate derivative offers additional reactivity, making it valuable in various chemical and biochemical applications.
属性
分子式 |
C8H18N2O4 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
acetic acid;(2S,3S)-2-amino-N-hydroxy-3-methylpentanamide |
InChI |
InChI=1S/C6H14N2O2.C2H4O2/c1-3-4(2)5(7)6(9)8-10;1-2(3)4/h4-5,10H,3,7H2,1-2H3,(H,8,9);1H3,(H,3,4)/t4-,5-;/m0./s1 |
InChI 键 |
JCHRVHOUAGOROY-FHAQVOQBSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)NO)N.CC(=O)O |
规范 SMILES |
CCC(C)C(C(=O)NO)N.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



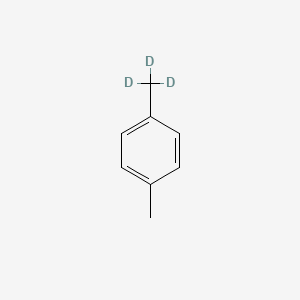
![4-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B13833589.png)
